Superior Anti-Tubercular Potency of 3-Benzylidene-4-chromanones vs. 2-Benzylidene Cycloalkanones
A head-to-head structure-activity relationship study comparing 3-benzylidene-4-chromanones (series 1) with structurally related 2-benzylidene cycloalkanones revealed that the chromanone scaffold confers significantly enhanced anti-tubercular activity. The most potent 3-benzylidene-4-chromanone derivatives (compounds 1d, 1g, 1j) demonstrated IC50 and IC90 values of less than 1 µg/mL against M. tuberculosis H37Rv. Critically, the study concluded that 3-benzylidene-4-chromanones are more potent against M. tuberculosis than the related 2-benzylidene cycloalkanones, establishing the scaffold's superiority for this indication [1].
| Evidence Dimension | Growth inhibition of Mycobacterium tuberculosis H37Rv |
|---|---|
| Target Compound Data | IC50 and IC90 < 1 µg/mL for lead compounds 1d, 1g, 1j |
| Comparator Or Baseline | 2-Benzylidene cycloalkanones (weaker activity; exact values not provided in abstract but described as less potent) |
| Quantified Difference | 3-Benzylidene-4-chromanones are 'more potent' (statistically significant difference per authors) |
| Conditions | In vitro M. tuberculosis H37Rv growth inhibition assay |
Why This Matters
For researchers developing novel anti-tubercular agents, selecting the 3-benzylidene-4-chromanone scaffold over 2-benzylidene cycloalkanones provides a measurable potency advantage that can accelerate lead optimization.
- [1] Das U, et al. 3-Benzylidene-4-chromanones: a novel cluster of anti-tubercular agents. J Enzyme Inhib Med Chem. 2015;30(2):259-263. View Source
